molecular formula C16H13BrN2O3 B14164564 3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one CAS No. 384795-99-7

3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one

Cat. No.: B14164564
CAS No.: 384795-99-7
M. Wt: 361.19 g/mol
InChI Key: NPGISCHPCBUUMJ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of a bromophenyl group and an ethoxy group further enhances its reactivity and potential utility in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a diketone, such as glyoxal, under acidic conditions to form the quinoxaline ring. The introduction of the 4-bromophenyl group can be achieved through a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS). The ethoxy group is introduced via an etherification reaction, often using an alkyl halide like ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of high-purity reagents and stringent reaction conditions ensures the consistent production of the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The bromophenyl group may enhance binding affinity to certain proteins, while the ethoxy group can influence the compound’s solubility and bioavailability. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one stands out due to its unique combination of a quinoxaline core, bromophenyl group, and ethoxy group. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

384795-99-7

Molecular Formula

C16H13BrN2O3

Molecular Weight

361.19 g/mol

IUPAC Name

3-(4-bromophenyl)-1-ethoxy-4-oxidoquinoxalin-4-ium-2-one

InChI

InChI=1S/C16H13BrN2O3/c1-2-22-19-14-6-4-3-5-13(14)18(21)15(16(19)20)11-7-9-12(17)10-8-11/h3-10H,2H2,1H3

InChI Key

NPGISCHPCBUUMJ-UHFFFAOYSA-N

Canonical SMILES

CCON1C2=CC=CC=C2[N+](=C(C1=O)C3=CC=C(C=C3)Br)[O-]

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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